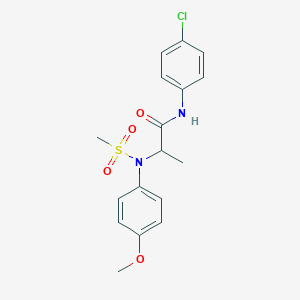![molecular formula C33H30N2O10 B4975610 5-[[3-Carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B4975610.png)
5-[[3-Carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[3-Carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid is a complex organic compound characterized by its intricate structure, which includes multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-Carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with functional groups such as carboxyl, amino, and methoxy groups.
Amide Bond Formation: This step involves the reaction of carboxylic acids with amines to form amide bonds, which are crucial for the structure of the compound.
Esterification and Hydrolysis: These reactions are used to introduce and subsequently remove protective groups, facilitating the formation of the desired functional groups in the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[[3-Carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-[[3-Carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-[[3-Carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Affecting signal transduction pathways by binding to cellular receptors.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, oxidative stress, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxybenzoic Acid: Shares the dimethoxybenzoyl group but lacks the complex structure of the target compound.
Benzoic Acid Derivatives: Various derivatives with different functional groups, such as hydroxyl, amino, and methoxy groups.
Uniqueness
This detailed article provides a comprehensive overview of 5-[[3-Carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
5-[[3-carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O10/c1-42-26-11-7-20(16-28(26)44-3)30(36)35-25-10-6-19(15-24(25)33(40)41)13-18-5-9-22(23(14-18)32(38)39)31(37)34-21-8-12-27(43-2)29(17-21)45-4/h5-12,14-17H,13H2,1-4H3,(H,34,37)(H,35,36)(H,38,39)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFFHVCTIFHYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OC)C(=O)O)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-1,3-benzodioxole-5-carboxamide](/img/structure/B4975535.png)


![6-[2-(4-methylquinolin-2-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one](/img/structure/B4975563.png)
![N-[(3-fluorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine](/img/structure/B4975573.png)
![N-(3-fluorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4975583.png)
![5-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4975592.png)
![6-methyl-1-phenyl-5-(2-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4975597.png)

![N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4975607.png)
![5-methyl-2-(4-methylphenyl)-4-{[(4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4975613.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(methylthio)acetyl]piperidine](/img/structure/B4975619.png)

